molecular formula C12H15N5O3 B12604098 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-21-8

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one

Cat. No.: B12604098
CAS No.: 647831-21-8
M. Wt: 277.28 g/mol
InChI Key: IWHRDNAPZZWABP-UHFFFAOYSA-N
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Description

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable oxazole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidine: Shares the pyrimidine core but lacks the oxazole ring.

    5-Oxopentylpyrimidine: Contains the pentyl chain but differs in the functional groups attached.

    1,3-Oxazole Derivatives: Similar in containing the oxazole ring but differ in the attached substituents.

Uniqueness

What sets 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one apart is the combination of the pyrimidine and oxazole rings, which imparts unique chemical and biological properties

Properties

CAS No.

647831-21-8

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2,4-diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H15N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6H,1-4H2,(H5,13,14,16,17,19)

InChI Key

IWHRDNAPZZWABP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)CCCCC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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